REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([N+]([O-])=O)[CH:6]=1)(=[O:4])=[O:3].[CH3:17][O-:18].[Na+].O>CO>[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([O:18][CH3:17])[CH:6]=1)(=[O:4])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
sodium methoxide
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the precipitate washed with a diisopropylether/ethanol mixture
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.62 mmol | |
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |